molecular formula C12H11ClN2O3 B2895378 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid CAS No. 1206970-04-8

1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B2895378
CAS No.: 1206970-04-8
M. Wt: 266.68
InChI Key: SRCKBUQPKLTQGX-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C12H11ClN2O3. It is a derivative of benzoxazole, a heterocyclic compound known for its diverse biological activities.

Preparation Methods

The synthesis of 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-6-methylbenzoxazole with azetidine-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid can be compared with other benzoxazole derivatives, such as:

What sets this compound apart is its unique azetidine-3-carboxylic acid moiety, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-(5-chloro-6-methyl-1,3-benzoxazol-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-6-2-10-9(3-8(6)13)14-12(18-10)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCKBUQPKLTQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(O2)N3CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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